molecular formula C10H11N3O4 B2500216 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 441289-45-8

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2500216
CAS No.: 441289-45-8
M. Wt: 237.215
InChI Key: UISMIGYQIVZTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an α-hydroxyketone with an amide or nitrile under dehydrating conditions.

    Coupling of the Rings: The final step involves the coupling of the pyrrolidinone and oxazole rings through an acetamide linkage, which can be achieved using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: can be compared with other acetamides, pyrrolidinones, and oxazoles.

    N-(5-methyl-1,2-oxazol-3-yl)acetamide: Lacks the pyrrolidinone ring.

    2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the oxazole ring.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-6-4-7(12-17-6)11-8(14)5-13-9(15)2-3-10(13)16/h4H,2-3,5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISMIGYQIVZTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.